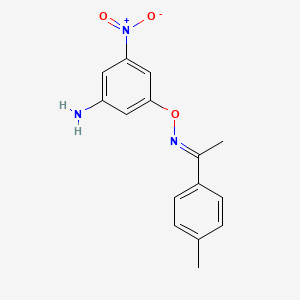
(1E)-1-(4-Methylphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(4-Methylphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime, commonly known as ANMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANMO is a nitroso-compound that is synthesized through a multi-step process involving the reaction of 4-methylacetophenone with hydroxylamine hydrochloride and sodium nitrite. In
Applications De Recherche Scientifique
ANMO has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, ANMO has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. ANMO has also been shown to have anti-cancer properties and can be used as a potential chemotherapy drug. In addition, ANMO has been shown to have antioxidant properties and can be used to prevent oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of ANMO is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of pro-inflammatory prostaglandins. ANMO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
ANMO has been shown to have a variety of biochemical and physiological effects. In animal studies, ANMO has been shown to reduce inflammation and pain in models of arthritis. ANMO has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ANMO has been shown to have antioxidant properties and can protect against oxidative stress-related damage.
Avantages Et Limitations Des Expériences En Laboratoire
ANMO has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. ANMO also has a long shelf life, which allows for long-term storage. However, ANMO is relatively unstable and can decompose over time, which can affect the accuracy of experimental results. In addition, ANMO has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ANMO. One area of research is to further investigate the mechanism of action of ANMO and its effects on various biochemical pathways. Another area of research is to explore the potential therapeutic applications of ANMO in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, research can be conducted to optimize the synthesis method of ANMO and improve its stability and solubility for use in lab experiments.
Méthodes De Synthèse
The synthesis of ANMO involves a multi-step process that starts with the reaction of 4-methylacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate to form 4-methylphenylacetoxime. This intermediate is then treated with sodium nitrite in the presence of acetic acid to form the final product ANMO. The yield of ANMO is typically around 50%, and the purity can be improved through recrystallization.
Propriétés
IUPAC Name |
3-[(E)-1-(4-methylphenyl)ethylideneamino]oxy-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-5-12(6-4-10)11(2)17-21-15-8-13(16)7-14(9-15)18(19)20/h3-9H,16H2,1-2H3/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQXFOMPOIEBT-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC2=CC(=CC(=C2)[N+](=O)[O-])N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC2=CC(=CC(=C2)[N+](=O)[O-])N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(4-Methylphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

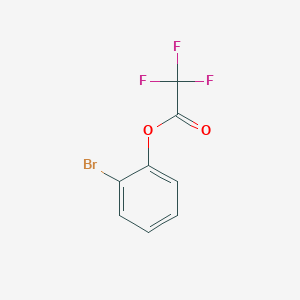

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)
![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)
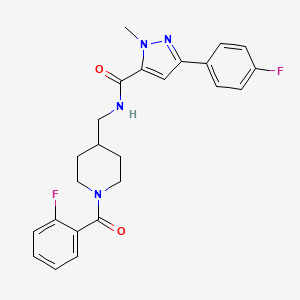
![(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2405714.png)
![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2405717.png)
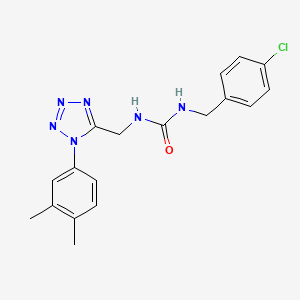
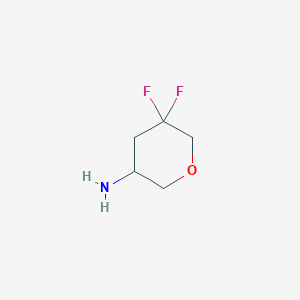

![(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2405725.png)
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)